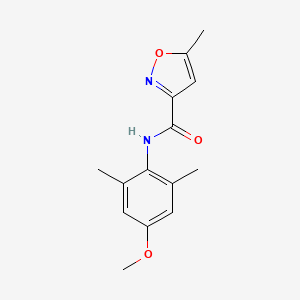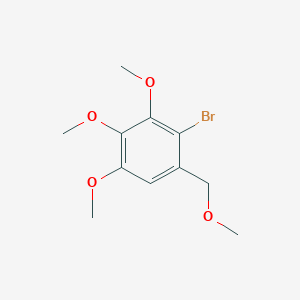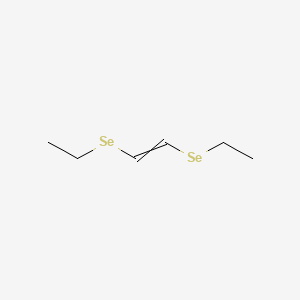![molecular formula C25H31O4- B14267241 2-{[(Heptadeca-2,4-diyn-1-yl)oxy]carbonyl}benzoate CAS No. 138199-55-0](/img/structure/B14267241.png)
2-{[(Heptadeca-2,4-diyn-1-yl)oxy]carbonyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(Heptadeca-2,4-diyn-1-yl)oxy]carbonyl}benzoate is an organic compound characterized by its unique structure, which includes a heptadeca-2,4-diyn-1-yl group attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Heptadeca-2,4-diyn-1-yl)oxy]carbonyl}benzoate typically involves the esterification of benzoic acid with heptadeca-2,4-diyn-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane (DCM) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-{[(Heptadeca-2,4-diyn-1-yl)oxy]carbonyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: KMnO₄ in an aqueous medium under reflux conditions.
Reduction: LiAlH₄ in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides.
Scientific Research Applications
2-{[(Heptadeca-2,4-diyn-1-yl)oxy]carbonyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[(Heptadeca-2,4-diyn-1-yl)oxy]carbonyl}benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(Hexadeca-2,4-diyn-1-yl)oxy]carbonyl}benzoate
- 2-{[(Octadeca-2,4-diyn-1-yl)oxy]carbonyl}benzoate
- 2-{[(Nonadeca-2,4-diyn-1-yl)oxy]carbonyl}benzoate
Uniqueness
2-{[(Heptadeca-2,4-diyn-1-yl)oxy]carbonyl}benzoate is unique due to its specific chain length and the presence of the diynyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
138199-55-0 |
|---|---|
Molecular Formula |
C25H31O4- |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-heptadeca-2,4-diynoxycarbonylbenzoate |
InChI |
InChI=1S/C25H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-29-25(28)23-20-17-16-19-22(23)24(26)27/h16-17,19-20H,2-12,21H2,1H3,(H,26,27)/p-1 |
InChI Key |
WGCAFNLLLZQTHN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCC#CC#CCOC(=O)C1=CC=CC=C1C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


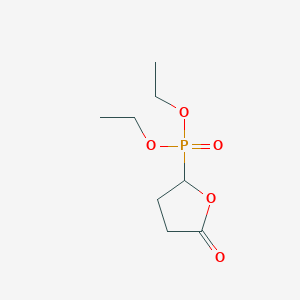

![Tetramethyl 1,8-didodecoxy-15,16-dioxatetracyclo[6.6.2.02,7.09,14]hexadeca-2(7),3,5,9(14),10,12-hexaene-4,5,11,12-tetracarboxylate](/img/structure/B14267178.png)
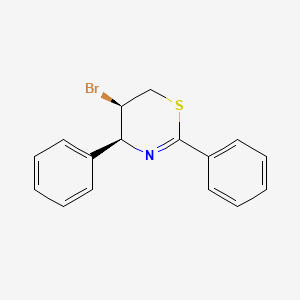
![3-[4-(Docosyloxy)phenyl]prop-2-enoic acid](/img/structure/B14267205.png)

![1,3-Dioxan-5-one, 4-[(S)-cyclohexylhydroxymethyl]-2,2-dimethyl-, (4S)-](/img/structure/B14267218.png)

